Sodiumisoxazole-4-sulfinate
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Overview
Description
Sodiumisoxazole-4-sulfinate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including sodiumisoxazole-4-sulfinate, typically involves the cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with β-diketones . For this compound, a common synthetic route involves the reaction of isoxazole-4-sulfonyl chloride with sodium hydroxide under controlled conditions to yield the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodiumisoxazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfinate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate esters.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodiumisoxazole-4-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodiumisoxazole-4-sulfinate involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives can inhibit enzymes or interact with receptors, leading to their biological effects. The specific mechanism depends on the structure of the derivative and its target .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the sulfinate group.
Sulfonamides: Compounds containing the sulfonamide group, which have similar biological activities.
Uniqueness: Sodiumisoxazole-4-sulfinate is unique due to its combination of the isoxazole ring and the sulfinate group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives and similar compounds .
Properties
Molecular Formula |
C3H2NNaO3S |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
sodium;1,2-oxazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO3S.Na/c5-8(6)3-1-4-7-2-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
QOTGZUWNOAZDRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NO1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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